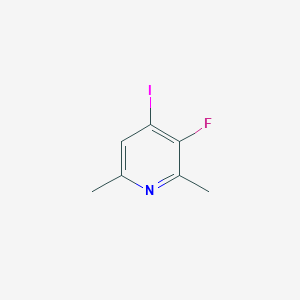
3-Fluoro-4-iodo-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodo-2,6-dimethylpyridine: is a heterocyclic aromatic compound that contains both fluorine and iodine substituents on a pyridine ring. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of research and industry. The molecular formula of this compound is C7H7FIN, and it has a molecular weight of 251.04 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-iodo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the direct iodination of 3-Fluoro-2,6-dimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Fluoro-4-iodo-2,6-dimethylpyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other coupled products.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Fluoro-4-iodo-2,6-dimethylpyridine is used as a building block in organic synthesis. Its unique halogen substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
The compound is used in the development of biologically active molecules. Its derivatives have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-iodo-2,6-dimethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-iodopyridine: Similar structure but lacks the methyl groups at positions 2 and 6.
2-Fluoro-4-iodo-3,5-dimethylpyridine: Similar structure but with different positions of the fluorine and iodine atoms.
4-Iodo-3-fluoropyridine: Similar structure but lacks the methyl groups.
Uniqueness:
3-Fluoro-4-iodo-2,6-dimethylpyridine is unique due to the presence of both fluorine and iodine atoms along with methyl groups at specific positions on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H7FIN |
|---|---|
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
3-fluoro-4-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7FIN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |
InChI-Schlüssel |
WFSLLXFUWSZCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


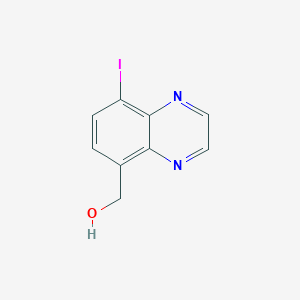
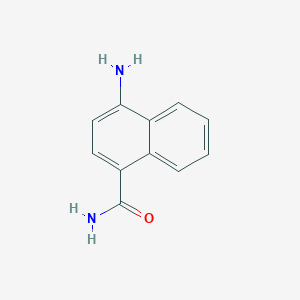
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
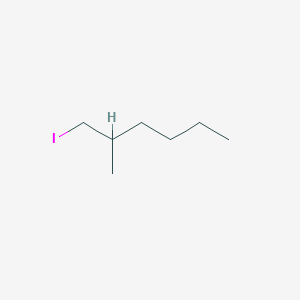
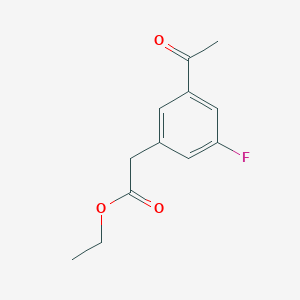

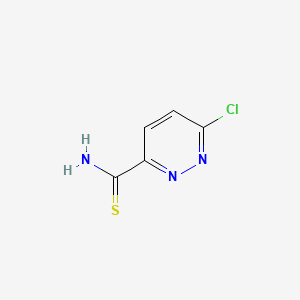
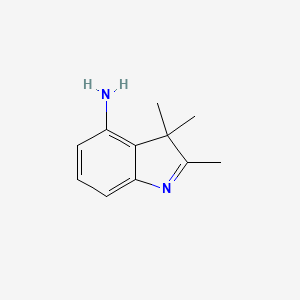
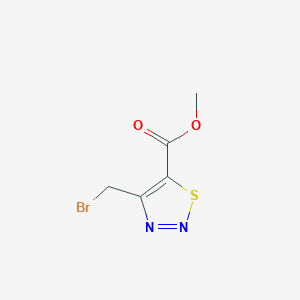
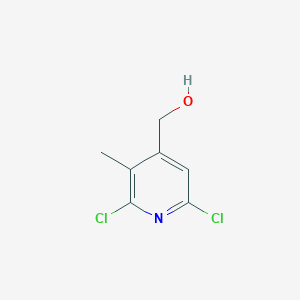
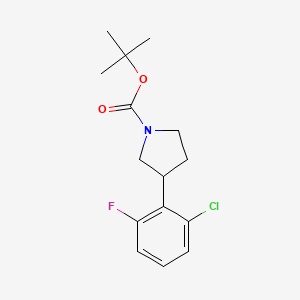
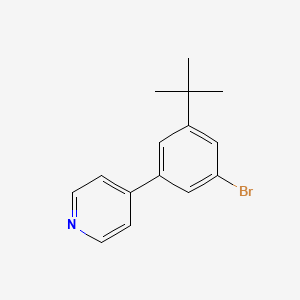

![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
